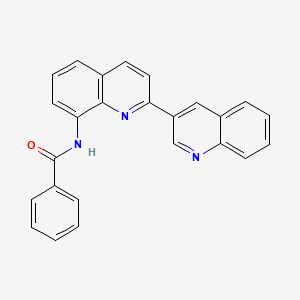![molecular formula C28H28N6O2 B11509632 N-(4-methylphenyl)-N-[1-(phenylcarbamoyl)cyclohexyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11509632.png)
N-(4-methylphenyl)-N-[1-(phenylcarbamoyl)cyclohexyl]-4-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-METHYLPHENYL)-N-[1-(PHENYLCARBAMOYL)CYCLOHEXYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-N-[1-(PHENYLCARBAMOYL)CYCLOHEXYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-methylphenylamine, phenyl isocyanate, and cyclohexylamine. These intermediates are then subjected to various reaction conditions including:
Amidation: Reacting 4-methylphenylamine with phenyl isocyanate to form N-(4-methylphenyl)carbamate.
Cyclization: Introducing cyclohexylamine to the carbamate to form a cyclohexyl-substituted intermediate.
Tetrazole Formation: Reacting the intermediate with sodium azide and triethyl orthoformate to introduce the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-METHYLPHENYL)-N-[1-(PHENYLCARBAMOYL)CYCLOHEXYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which N-(4-METHYLPHENYL)-N-[1-(PHENYLCARBAMOYL)CYCLOHEXYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-METHYLPHENYL)-N-CYCLOHEXYLCARBAMATE: Similar structure but lacks the tetrazole ring.
N-(PHENYLCARBAMOYL)CYCLOHEXYLAMINE: Similar structure but lacks the 4-methylphenyl and tetrazole groups.
4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: Contains the tetrazole and benzamide groups but lacks the cyclohexyl and 4-methylphenyl groups.
Uniqueness
N-(4-METHYLPHENYL)-N-[1-(PHENYLCARBAMOYL)CYCLOHEXYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the tetrazole ring, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C28H28N6O2 |
|---|---|
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-N-[1-(phenylcarbamoyl)cyclohexyl]-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C28H28N6O2/c1-21-10-14-25(15-11-21)34(26(35)22-12-16-24(17-13-22)33-20-29-31-32-33)28(18-6-3-7-19-28)27(36)30-23-8-4-2-5-9-23/h2,4-5,8-17,20H,3,6-7,18-19H2,1H3,(H,30,36) |
InChI-Schlüssel |
PXFWPHNMQNEHJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)N3C=NN=N3)C4(CCCCC4)C(=O)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R,4aS,13bR,14aR)-3-hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroisoquino[3,2-a]beta-carboline-2-carbohydrazide](/img/structure/B11509565.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide](/img/structure/B11509566.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11509573.png)
![Methyl 2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamoyl)benzoate](/img/structure/B11509581.png)
![4-Ethyl-3-(4-fluorophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B11509593.png)
![2-[3,7-dimethyl-2,6-dioxo-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B11509598.png)
![1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide](/img/structure/B11509601.png)
![4-[(4Z)-4-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11509605.png)
![1-({3-[(3,4-Dichlorophenyl)sulfonyl]phenyl}sulfonyl)azepane](/img/structure/B11509613.png)
![ethyl (2Z)-{8-[(2Z)-2-(2-ethoxy-2-oxoethylidene)-5,5-dimethylpyrrolidin-3-ylidene]-3,3,6,10-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-1-ylidene}ethanoate](/img/structure/B11509619.png)
methanone](/img/structure/B11509620.png)
![Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11509622.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B11509628.png)
